molecular formula C13H22O4 B8370956 2-ethyl-4-(tetrahydro-2H-pyran-4-yloxy)cyclopentanecarboxylic acid

2-ethyl-4-(tetrahydro-2H-pyran-4-yloxy)cyclopentanecarboxylic acid

Cat. No. B8370956
M. Wt: 242.31 g/mol
InChI Key: ZOQATYQULFOCGI-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

To a solution of ethyl 2-ethyl-4-(tetrahydro-2H-pyran-4-yloxy)cyclopentanecarboxylic acid (0.250 g, 0.925 mmol) in p-dioxane (15 mL) was added aqueous NaOH (1 M, 5.00 mL, 5.00 mmol) to give a colorless solution. The reaction was heated at about 70° C. for about 8 h. The reaction mixture was cooled to ambient temperature. The solvent was removed under reduced pressure. The solution was diluted with Et2O (30 mL). The layers were separated and the aqueous layer was extracted with Et2O (30 mL). The organic layer was set aside. The aqueous layer was acidified with 5 N HCl (2 mL) to about pH 2. The solution was diluted with Et2O (30 mL). The layers were separated and the aqueous layer was extracted with Et2O (3×30 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered and concd under reduced pressure to give 2-ethyl-4-(tetrahydro-2H-pyran-4-yloxy)cyclopentanecarboxylic acid containing 6 mol % of 1,4-dioxane as an excepient (0.194 g, 85%) as a colorless oil; LC/MS (Table 1, Method b) Rt=1.71 min; MS m/z: 243 (M+H)+.
Name
ethyl 2-ethyl-4-(tetrahydro-2H-pyran-4-yloxy)cyclopentanecarboxylic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1([C:17]([OH:19])=[O:18])[CH2:7][CH:6]([O:8][CH:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[CH2:5][CH:4]1[CH2:15][CH3:16])C.[OH-].[Na+]>O1CCOCC1>[CH2:15]([CH:4]1[CH2:5][CH:6]([O:8][CH:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[CH2:7][CH:3]1[C:17]([OH:19])=[O:18])[CH3:16] |f:1.2|

Inputs

Step One
Name
ethyl 2-ethyl-4-(tetrahydro-2H-pyran-4-yloxy)cyclopentanecarboxylic acid
Quantity
0.25 g
Type
reactant
Smiles
C(C)C1(C(CC(C1)OC1CCOCC1)CC)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The solution was diluted with Et2O (30 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (30 mL)
ADDITION
Type
ADDITION
Details
The solution was diluted with Et2O (30 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(CC(C1)OC1CCOCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.